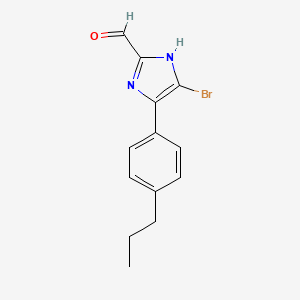
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a chloro-substituted propenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one typically involves the reaction of cyclopropyl ketone with a chlorinating agent under specific conditions. One common method is the chlorination of cyclopropyl methyl ketone using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted propenones.
科学研究应用
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-Chloro-1-cyclopropyl-2-propen-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
Similar Compounds
3-Chloro-2-propen-1-one: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropyl methyl ketone: Does not have the chloro-substituted propenone moiety.
Uniqueness
(E)-3-Chloro-1-cyclopropyl-2-propen-1-one is unique due to the presence of both the cyclopropyl group and the chloro-substituted propenone moiety. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
分子式 |
C6H7ClO |
|---|---|
分子量 |
130.57 g/mol |
IUPAC 名称 |
3-chloro-1-cyclopropylprop-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-3-6(8)5-1-2-5/h3-5H,1-2H2 |
InChI 键 |
DMFRPHRGPYWJSV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13688636.png)







![4-Chloro-2,6-diphenylbenzo[h]quinoline](/img/structure/B13688683.png)
![6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)


![2,5-Dioxo-1-pyrrolidinyl 3-[(2,3-Di-Boc-guanidino)methyl]-5-(trimethylstannyl)benzoate](/img/structure/B13688711.png)
